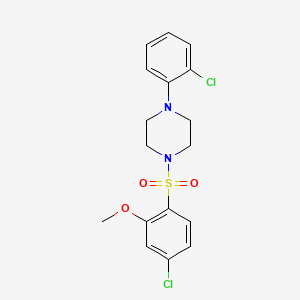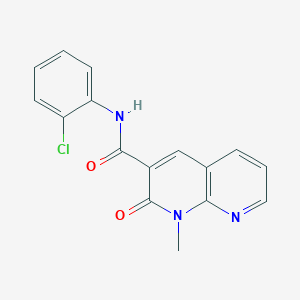
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound that falls within the class of 1,8-naphthyridine derivatives. These compounds have been the subject of various studies due to their interesting pharmacological properties, including anti-inflammatory, antihypertensive, and antitumor activities. The compound of interest, while not explicitly synthesized in the provided papers, is closely related to the derivatives discussed therein, which have been synthesized and characterized for their potential therapeutic applications.
Synthesis Analysis
The synthesis of related N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives has been reported, where various aryl substituents including 2-chlorophenyl were used. These compounds were characterized using techniques such as IR spectroscopy and 1H-NMR spectroscopy, and one derivative was further analyzed by single crystal X-ray diffraction . Additionally, the synthesis of N,N-dialkyl-1,8-naphthyridine-3-carboxamides involved the treatment of 2-aminonicotinic acid with ethyl N,N-dialkylmalonamate and phosphorus oxychloride, followed by reactions with primary amines to yield various isomeric compounds . These methods provide a foundation for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a triclinic space group with a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These structural insights are valuable for understanding the conformation and potential reactivity of the target compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,8-naphthyridine derivatives are complex and involve multiple steps, including cyclocondensation and treatment with phosphorus oxychloride . The reactivity of these compounds can be influenced by the substituents on the naphthyridine ring, as seen in the synthesis of various isomeric compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridine derivatives are closely related to their molecular structure. The presence of substituents such as chloro groups and alkylamino groups can significantly affect properties like solubility, melting point, and biological activity. For example, some derivatives have shown potent gastric antisecretory properties and antiproliferative properties against cancer cells . The specific properties of N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would need to be determined experimentally, but the related literature provides a basis for predicting its behavior.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has been conducted on the synthesis and antibacterial activity of naphthyridine derivatives, including structures similar to N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. These compounds have been evaluated for their potential as antibacterial agents, showcasing the significance of naphthyridine derivatives in the development of new antibiotics (Egawa et al., 1984).
Chemical Characterization and Crystal Structure
The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been explored, providing insights into the chemical and structural aspects of related compounds. These studies offer foundational knowledge for understanding the chemical behavior and potential applications of N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Özer et al., 2009).
Antagonistic Activity and Effects on Bladder Functions
Research on axially chiral 1,7-naphthyridine-6-carboxamide derivatives, including those with structures similar to the compound , has shown potential as orally active tachykinin NK(1) receptor antagonists. These findings are important for understanding the therapeutic potential of naphthyridine derivatives in treating bladder function disorders (Natsugari et al., 1999).
Novel Synthesis Methods
Studies have also focused on developing novel synthesis methods for naphthyridine derivatives, enabling the creation of a variety of compounds with potential biological activities. These methodologies are crucial for expanding the scope of naphthyridine-based research and its applications in various fields (Kobayashi et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-20-14-10(5-4-8-18-14)9-11(16(20)22)15(21)19-13-7-3-2-6-12(13)17/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASXQJZDLVIHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

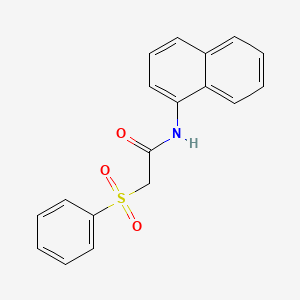
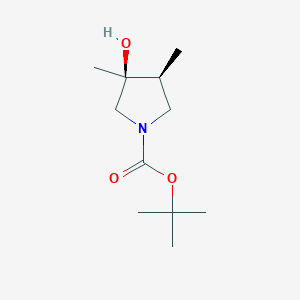
![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)
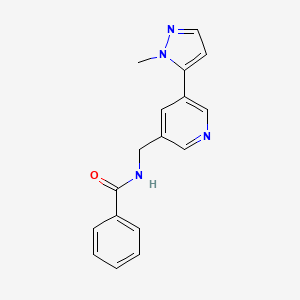
![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)
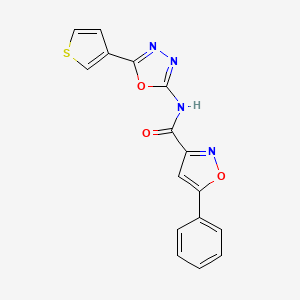
![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B3014211.png)
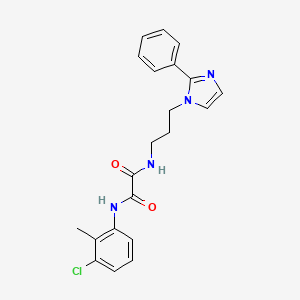
![3-(1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B3014218.png)
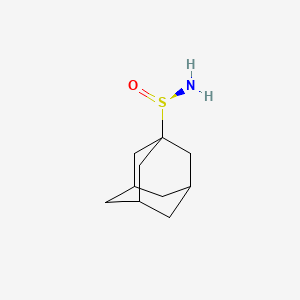
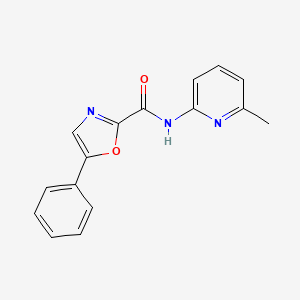
![methyl 3-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B3014222.png)
